molecular formula C14H12F3NO3 B022452 Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 100501-62-0

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B022452
CAS No.: 100501-62-0
M. Wt: 299.24 g/mol
InChI Key: LWLLHOVWIFISMG-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C14H12F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes three fluorine atoms and an ethyl ester group, making it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

Mechanism of Action

Target of Action

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts the supercoiling and uncoiling processes of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

Mode of Action

The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the formation of double-strand breaks in the bacterial DNA. The accumulation of these breaks ultimately leads to cell death. The interaction is highly specific to bacterial enzymes, which minimizes the impact on human cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involves:

Result of Action

At the molecular level, the compound causes the accumulation of double-strand DNA breaks, leading to the activation of bacterial cell death pathways. At the cellular level, this results in the inhibition of bacterial growth and proliferation, effectively treating bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of divalent cations can influence the efficacy and stability of the compound. For instance:

This comprehensive understanding of this compound’s mechanism of action highlights its potential as a powerful antibacterial agent.

: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7,8-trifluoroquinoline-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

    Ethylation: The resulting ester is then subjected to ethylation using ethyl iodide and a base such as potassium carbonate to introduce the ethyl group at the 1-position of the quinoline ring.

    Oxidation: The final step involves the oxidation of the dihydroquinoline ring to form the 4-oxo group, typically using an oxidizing agent like potassium permanganate.

Industrial Production Methods

In industrial settings, the production of Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The fluorine atoms on the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of hydroxyquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester: Similar structure but with a cyclopropyl group instead of an ethyl group.

    Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate: Lacks the ethyl group at the 1-position.

    6,7,8-Trifluoro-1-(formylmethylamino)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester: Contains a formylmethylamino group instead of an ethyl group.

The uniqueness of Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-3-18-6-8(14(20)21-4-2)13(19)7-5-9(15)10(16)11(17)12(7)18/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLLHOVWIFISMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408707
Record name Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-62-0
Record name 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 49.1 g portion of 6,7,8-trifluoro-1,4-dihydro-oxo-3-quinolinecarboxylic acid, ethyl ester was reacted with 85 g of potassium carbonate, 266 g of ethyl iodide and 600 ml of dimethylformamide, giving 1-ethyl-1,4-dihydro-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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